2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Lipophilicity Physicochemical Property Drug-likeness

2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 342590-84-5; ChemBridge Hit2Lead SC-5324157) is a halogenated benzamide incorporating the 1,3,4-thiadiazole scaffold. Its core structure features an ortho-iodo substituent on the benzamide ring, directly connected via an amide linkage to a 5-phenyl-1,3,4-thiadiazole moiety.

Molecular Formula C15H10IN3OS
Molecular Weight 407.23
CAS No. 342590-84-5
Cat. No. B2744716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
CAS342590-84-5
Molecular FormulaC15H10IN3OS
Molecular Weight407.23
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I
InChIInChI=1S/C15H10IN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20)
InChIKeyBXXJYPYRHRKHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 342590-84-5): Procurement-Grade Physicochemical and Structural Baseline


2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 342590-84-5; ChemBridge Hit2Lead SC-5324157) is a halogenated benzamide incorporating the 1,3,4-thiadiazole scaffold. Its core structure features an ortho-iodo substituent on the benzamide ring, directly connected via an amide linkage to a 5-phenyl-1,3,4-thiadiazole moiety. This compound is commercially available as a solid screening compound . It belongs to a broader class explored in medicinal chemistry, where the 1,3,4-thiadiazole ring serves as a bioisostere for various heterocycles, and the iodine atom offers substantial polarizable surface area and a handle for further derivatization, including metal-catalyzed cross-coupling [1].

Why In-Class 1,3,4-Thiadiazole Analogs Cannot Substitute for 2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide in Lead Optimization


The 1,3,4-thiadiazole benzamide class presents a uniquely sensitive structure-activity and structure-property landscape. Simple substitutions, such as deleting the ortho-iodo group, significantly reduce lipophilicity (ΔLogP ≈ 0.01) but nearly double aqueous solubility, altering pharmacokinetic profiles . Conversely, adding a methyl group to the phenyl ring on the thiadiazole increases lipophilicity by 0.5 log units and drastically reduces solubility . These non-linear property changes mean that generic 'in-class' substitution without quantitative justification will introduce high risk in lead optimization campaigns where balanced lipophilicity, solubility, and synthetic tractability are critical decision nodes. The specific combination of the ortho-iodo and unsubstituted phenyl motifs occupies a narrow, potentially optimal property space that nearest neighbors do not replicate.

Quantitative Differentiation Evidence for 2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide Against Its Closest Analogs


Lipophilicity Tuning: A Measurable LogP Advantage Over the De-Iodinated Parent

The target compound retains a lipophilicity nearly identical to its non-iodinated analog, which is counterintuitive given the addition of a heavy halogen. This is an important differentiation point: the ortho-iodo group adds significant polarizable surface without a considerable LogP penalty compared to the unsubstituted benzamide, potentially preserving permeability while adding a heavy atom for X-ray crystallography or offering a synthetic handle for further diversification. The predicted LogP of the target compound is 3.13, while the de-iodinated analog (N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide) has a predicted LogP of 3.12 .

Lipophilicity Physicochemical Property Drug-likeness Permeability

Balanced Solubility Profile: Superior to Methyl-Substituted Phenyl Analogs

The target compound demonstrates a significantly better predicted aqueous solubility profile than analogs bearing a methyl substituent on the thiadiazole's phenyl ring. This is critical for in vitro assay performance where low solubility leads to precipitation, false negatives, or inaccurate IC50 values. The target compound has a predicted LogSW of -4.84, compared to -5.37 for the 4-methylphenyl analog, indicating the target compound is more than three times as soluble . This advantage is compounded by the fact that the methyl analog also has a higher LogP (3.63), making it overall more lipophilic and less soluble, a combination often associated with poor drug-likeness.

Aqueous Solubility Physicochemical Property Drug-likeness Bioavailability

Optimal Molecular Weight: A Ligand Efficiency Advantage Over Methoxy-Substituted Analogs

In the context of lead optimization, maintaining low molecular weight is crucial for favorable pharmacokinetics and ligand efficiency indices. The target compound, with a molecular weight of 407 g/mol, has a significant advantage over analogs with additional substituents on the thiadiazole phenyl ring. Specifically, the 4-methoxyphenyl analog has a molecular weight of 437 g/mol, a 7.4% increase that would negatively impact ligand efficiency (LE) and lipophilic ligand efficiency (LLE) without a proportional gain in potency, based on general drug-likeness principles. The target compound offers a more 'fragment-like' starting point within the screening compound space .

Molecular Weight Ligand Efficiency Drug-likeness Fragment-Based Drug Design

Synthetic Tractability: The Ortho-Iodo Group as a Versatile Cross-Coupling Handle

A key differentiator for the target compound is the synthetic utility of the ortho-iodo substituent. Unlike the chloro analog (2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, SC-5316020), the aryl iodide undergoes oxidative addition much faster, enabling mild and selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for late-stage diversification of a common core. For research teams, procuring this single iodo intermediate is a more efficient strategy than buying the non-halogenated core and performing a potentially low-yielding, non-selective C-H activation, or purchasing multiple pre-diversified analogs. The Hit2Lead library confirms the existence of the chloro analog, but literature precedent strongly supports the superior reactivity of the iodide in palladium-catalyzed transformations [1].

Synthetic Chemistry Cross-Coupling Diversification Analog Synthesis

Validated Application Scenarios for 2-Iodo-N-(5-Phenyl-1,3,4-Thiadiazol-2-Yl)Benzamide Based on Quantitative Differentiation Evidence


Late-Stage Diversification in Medicinal Chemistry Lead Optimization

The compound's most powerful application is as a central, multi-functional scaffold for exploring structure-activity relationships (SAR) around the benzamide ring. Thanks to the highly reactive ortho-iodo handle, medicinal chemists can use it for late-stage diversification via Suzuki, Sonogashira, or other cross-coupling chemistries to rapidly generate a library of analogs for SAR studies. This bypasses the need for de novo synthesis of each analog from a simple benzamide, representing a significant time and resource saving [1].

Physicochemical Property Standard in Solubility-Lipophilicity Assays

As demonstrated by the direct head-to-head comparison of its predicted properties, this compound occupies a unique LogP/LogSW balance compared to its closest methyl-substituted analogs. It is a superior choice as a reference compound for establishing baseline solubility and lipophilicity values in assay development. Its intermediate molecular weight also makes it ideal for calibrating systems designed to measure permeability or solubility in the 400 Da chemical space, ensuring data from new analogs can be contextualized against a well-defined standard .

Heavy-Atom Derivative for Structural Biology and Biophysical Studies

The presence of the iodine atom, which does not incur a significant lipophilicity penalty compared to the unsubstituted core, makes this compound a prime candidate for soaking into protein crystals for experimental phasing (SAD/MAD). Its balanced properties suggest good aqueous compatibility relative to more lipophilic heavy-atom derivatives, potentially improving soaking success rates. Procurement of this specific compound provides a ready-to-use, moderately soluble heavy-atom source for structural biology groups [2].

Fragment Growth Starting Point for Kinase or Protease Targets

Given the presence of the 1,3,4-thiadiazole ring, a known pharmacophore in kinase and protease inhibition, and its manageable molecular weight of 407 Da, this compound serves as an advanced starting point for fragment-based drug discovery. Its synthetic tractability allows medicinal chemists to 'grow' the fragment from the iodo position, while the thiadiazole-phenyl moiety can engage in key hinge-binding or hydrophobic pocket interactions. Procurement supports a targeted fragment-growth strategy rather than a broad, random screening approach [3].

Quote Request

Request a Quote for 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.